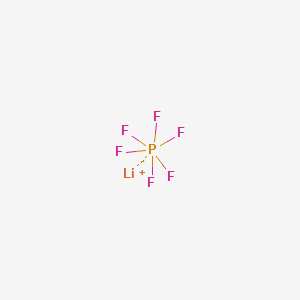

Lithium hexafluorophosphate

Description

What is Lithium hexafluorophosphate?

This compound is a compound of significant interest in scientific research, particularly in the field of energy storage. It is the dominant lithium salt used in commercial rechargeable lithium-ion batteries[“]. This is due to its uniquely suitable combination of properties, such as temperature range and conductivity[“].

The production of this compound has been studied extensively. One method involves the reaction between elemental fluorine and an equi-molar mixture of lithium fluoride and phosphorus[“]. This method, known as the F2 direct method, has been found to be effective in producing this compound in high yield[“].

Another method for preparing this compound involves using phosphorus pentachlorine, lithium fluoride, and 1,2-dimethoxyethane. The structure of the resulting complex has been characterized using various techniques, including FTIR, TG-DTG, 1H NMR, and 31P NMR[“].The cost and energy demand of producing this compound have been estimated, with spreadsheet-based process models developed to simulate different production processes[“].

Properties

IUPAC Name |

lithium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Li/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLOJNSKRXQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiPF6, F6LiP | |

| Record name | Lithium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066698 | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, White to almost white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21324-40-3 | |

| Record name | Lithium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9T8DY51J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Hexafluorophosphate (LiPF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lithium hexafluorophosphate (B91526) (LiPF₆), a key component in lithium-ion battery electrolytes. Understanding its structural properties is crucial for optimizing battery performance, stability, and safety. This document details the crystallographic parameters of LiPF₆, outlines the experimental protocols for its analysis, and visualizes key processes related to its characterization and decomposition.

Crystal Structure of Lithium Hexafluorophosphate

This compound crystallizes in a trigonal crystal system.[1][2][3][4] The structure is three-dimensional, consisting of corner-sharing LiF₆ and PF₆ octahedra.[1][2][3]

Crystallographic Data

The fundamental crystallographic data for LiPF₆ is summarized in the table below. This data is essential for understanding the geometric arrangement of atoms within the crystal lattice.

| Parameter | Value | Source |

| Crystal System | Trigonal | [1][4] |

| Space Group | R-3 (No. 148) | [1][4][5] |

| Li-F Bond Length | 2.08 Å | [2][3] |

| P-F Bond Length | 1.64 Å | [2][3] |

| Corner-sharing Octahedral Tilt Angles | 28° | [2][3] |

Comparative Lattice Parameters

The lattice parameters of LiPF₆ can vary slightly depending on the experimental or computational method used for their determination. The following table provides a comparison of reported values.

| Method | a (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

| Primitive Cell Calculation | 5.174 | 5.174 | 58.062 | 58.062 | 58.062 | [1] |

| Rietveld Refinement of XRD Data | 0.4932(2) | 1.2641(5) | - | - | - | [6] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of LiPF₆ relies on several advanced analytical techniques. The most common methods are Powder X-ray Diffraction (pXRD) and Neutron Diffraction.

2.1 Powder X-ray Diffraction (pXRD) Protocol

Powder X-ray diffraction is a primary technique for determining the crystal structure of polycrystalline materials like LiPF₆.

-

Sample Preparation :

-

Ensure the LiPF₆ sample is anhydrous, as moisture can lead to decomposition and the formation of impurities.[4]

-

Grind the crystalline LiPF₆ into a fine powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder, ensuring a flat, smooth surface.

-

-

Data Collection :

-

Use a diffractometer equipped with a Cu Kα radiation source.

-

Set the scanning range typically from 10° to 90° in 2θ.

-

Employ a scanning rate of 2(°)/min.[7]

-

Collect the diffraction pattern, which will show peaks at specific 2θ angles corresponding to the crystal lattice planes. Strong diffraction peaks for LiPF₆ are typically observed between 21° and 26°, with less intense peaks at higher angles such as 42°, 51°, and 57°.[7]

-

-

Data Analysis :

-

Index the diffraction peaks to determine the unit cell parameters.

-

Perform Rietveld refinement of the diffraction data to refine the crystal structure parameters, including atomic positions and lattice parameters.[6]

-

Compare the experimental diffraction pattern with standard PDF cards for LiPF₆ to confirm the phase purity.[7]

-

2.2 Neutron Diffraction Protocol (for high-pressure studies)

Neutron diffraction is particularly useful for locating light atoms like lithium and for in-situ studies under non-ambient conditions, such as high pressure.[5][8][9][10][11]

-

Sample Preparation and Cell Assembly :

-

Use a deuterated electrolyte for in-situ battery studies to minimize incoherent scattering from hydrogen.[8]

-

Assemble the electrochemical cell within a glovebox to maintain an inert atmosphere.

-

The cell typically consists of the electrode materials (e.g., LiₓCoO₂), a separator, and the LiPF₆-containing electrolyte, all housed within a specialized sample environment for high-pressure experiments.[8]

-

-

Data Collection :

-

Data Analysis :

-

Perform Rietveld refinement on the collected neutron diffraction patterns to determine the evolution of the crystal structure with pressure.[5]

-

Analyze the changes in lattice parameters, bond lengths, and octahedral tilt angles to understand the material's response to compression.

-

Fit the unit-cell volume as a function of pressure to an equation of state to determine the bulk modulus.[5]

-

Visualizing Structural Analysis and Decomposition

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the crystal structure analysis of LiPF₆.

Caption: Workflow for LiPF₆ crystal structure analysis.

Thermal Decomposition Pathway of LiPF₆

LiPF₆ is known to be thermally unstable, and its decomposition can significantly impact battery safety and performance. The decomposition process is complex and can be influenced by the presence of impurities like water.

Caption: Thermal decomposition pathway of LiPF₆.

Pure LiPF₆ decomposes into solid lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅) gas.[12] In the presence of trace amounts of water, PF₅ can further react to form highly corrosive hydrofluoric acid (HF) and phosphoryl fluoride (POF₃).[12] These decomposition products can then react with the carbonate solvents in the electrolyte, leading to a cascade of further reactions.[13][14][15]

References

- 1. mp-9143: LiPF6 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 2. Materials Data on LiPF6 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 3. Materials Data on LiPF6 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. ysxbcn.com [ysxbcn.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Frontiers | A Cylindrical Cell for Operando Neutron Diffraction of Li-Ion Battery Electrode Materials [frontiersin.org]

- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 11. Neutron diffraction for the study of lithium-ion batteries – Joint Institute for Nuclear Research [jinr.ru]

- 12. digital.library.unt.edu [digital.library.unt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries | Semantic Scholar [semanticscholar.org]

- 15. scilit.com [scilit.com]

Unraveling the Dynamics of Li-ion Battery Electrolytes: A Technical Guide to Molecular Dynamics Simulation of LiPF6 in Carbonates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and key findings from molecular dynamics (MD) simulations of lithium hexafluorophosphate (B91526) (LiPF₆) in carbonate-based electrolytes. This document is designed to serve as a valuable resource for researchers in the field of battery technology, materials science, and computational chemistry, offering detailed protocols, quantitative data summaries, and visual representations of the fundamental processes governing electrolyte performance.

Introduction: The Importance of Carbonate Electrolytes

Liquid electrolytes composed of a lithium salt, typically LiPF₆, dissolved in a mixture of cyclic and linear organic carbonate solvents, are the cornerstone of modern lithium-ion battery technology. The intricate interplay between the lithium ions (Li⁺), the hexafluorophosphate anions (PF₆⁻), and the solvent molecules dictates crucial performance metrics such as ionic conductivity, transference number, and the formation of the solid electrolyte interphase (SEI) at the electrode surfaces. Molecular dynamics simulations have emerged as a powerful tool to probe the nanoscale structure and dynamics of these complex systems, providing insights that are often difficult to obtain through experimental methods alone.

Core Concepts in MD Simulations of Electrolytes

MD simulations model the electrolyte system by numerically solving Newton's equations of motion for a collection of atoms and molecules. The interactions between these particles are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system. Key properties of the electrolyte are then extracted from the simulated trajectories of the atoms.

Solvation Structure and Coordination

A central aspect of electrolyte behavior is the solvation of the Li⁺ ions by the surrounding solvent molecules and, to a lesser extent, the PF₆⁻ anions. The immediate environment of a Li⁺ ion is known as its first solvation shell. The number of solvent molecules or anions in this shell is the coordination number, a key indicator of the ion's mobility. The arrangement of these coordinating species can be quantified using the Radial Distribution Function (RDF) , g(r), which describes the probability of finding an atom at a certain distance from a central atom.

Ion Pairing

In the concentrated environment of a battery electrolyte, Li⁺ and PF₆⁻ ions can associate to form various types of ion pairs. These associations significantly impact the number of free charge carriers and, consequently, the ionic conductivity. The primary types of ion pairs are:

-

Contact Ion Pairs (CIPs): The Li⁺ and PF₆⁻ ions are in direct contact.

-

Solvent-Shared Ion Pairs (SSIPs): A single layer of solvent molecules separates the Li⁺ and PF₆⁻ ions.

-

Solvent-Separated Ion Pairs (SSIPs): Two or more layers of solvent molecules separate the ions.

The prevalence of these different ion pair configurations is highly dependent on the solvent composition and salt concentration.

Transport Properties

The performance of an electrolyte is fundamentally linked to its ability to transport lithium ions. MD simulations can be used to calculate several key transport properties:

-

Diffusion Coefficient (D): A measure of the random thermal motion of a particle. It is typically calculated from the mean squared displacement (MSD) of the particles over time.

-

Ionic Conductivity (σ): A measure of the electrolyte's ability to conduct an electric current. It can be estimated from the diffusion coefficients of the ions using the Nernst-Einstein equation.

-

Residence Time (τ): The average time a solvent molecule or anion spends in the first solvation shell of a Li⁺ ion. Longer residence times can indicate stronger ion-solvent interactions and potentially lower Li⁺ mobility.

Experimental Protocols for MD Simulations

The following sections outline a typical methodology for performing MD simulations of LiPF₆ in carbonate electrolytes.

System Setup and Composition

| Parameter | Typical Value(s) | Source(s) |

| Salt Concentration | 1.0 - 1.2 M | [1][2][3] |

| Solvent Composition | Single (EC, PC, DMC) or Mixed (e.g., EC:DMC 1:1) | [1][2][5] |

| Number of Molecules | 100s to 1000s (e.g., ~125 EC, ~125 DMC, ~19 LiPF₆) | |

| Simulation Box | Cubic with periodic boundary conditions |

Force Fields

The choice of force field is critical for the accuracy of the simulation. For LiPF₆ in carbonate electrolytes, force fields based on the Optimized Potentials for Liquid Simulations (OPLS-AA) and the COMPASS force field are commonly used.[6][7] It is often necessary to adjust the partial atomic charges of the solvent molecules to better reproduce experimental transport properties.[6][8][9] More advanced, but computationally intensive, many-body polarizable force fields can also be employed for higher accuracy.[4][6][10]

Simulation Parameters

The simulation is typically run in several stages:

-

Energy Minimization: To remove any unfavorable atomic overlaps in the initial configuration.

-

Equilibration: The system is brought to the desired temperature and pressure. This is often done in two phases:

-

NVT Ensemble (Canonical): Constant number of particles (N), volume (V), and temperature (T). The temperature is controlled using a thermostat (e.g., Nosé-Hoover).[2]

-

NPT Ensemble (Isothermal-Isobaric): Constant number of particles (N), pressure (P), and temperature (T). A barostat (e.g., Parrinello-Rahman) is used to maintain constant pressure.[2]

-

-

Production Run: The main simulation from which data is collected. This is typically run in the NVT ensemble.

| Parameter | Typical Value(s) | Source(s) |

| Temperature | 298 K or 300 K | [4][5][11] |

| Pressure | 1 atm | [5] |

| Time Step | 1.0 fs | [2] |

| Cutoff for Short-Range Interactions | 1.2 nm | [2] |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | [2] |

| Equilibration Time | Several nanoseconds (ns) | [2] |

| Production Run Time | 10s to 100s of ns | [2] |

| Simulation Software | GROMACS, LAMMPS | [1][3] |

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various MD simulation studies of LiPF₆ in carbonate electrolytes.

Li⁺ Solvation and Coordination Numbers

| Electrolyte System | Coordinating Species | Average Coordination Number | Source(s) |

| 1M LiPF₆ in EC | EC (Carbonyl O) | ~4.0 | [13] |

| 1M LiPF₆ in DMC | DMC (Carbonyl O) | ~4.0 | [13] |

| 1M LiPF₆ in PC | PC (Carbonyl O) | ~4.0 | [13] |

| 1M LiPF₆ in EC:DMC (1:1) | EC (Carbonyl O) | ~3.0 | |

| DMC (Carbonyl O) | ~1.8 | ||

| PF₆⁻ | ~0.7 |

Note: Coordination numbers can vary depending on the force field and the cutoff distance used for integration.

Transport Properties at ~298 K

Diffusion coefficients are calculated from the slope of the mean squared displacement (MSD) versus time plot. Ionic conductivity can be estimated using the Nernst-Einstein equation.

| Electrolyte System | Species | Diffusion Coefficient (x 10⁻⁶ cm²/s) | Ionic Conductivity (mS/cm) | Source(s) |

| 1M LiPF₆ in EC:DMC (1:1) | Li⁺ | 0.81 | 4.1 (calculated) | |

| PF₆⁻ | 1.03 | |||

| EC | 2.89 | |||

| DMC | 3.46 | |||

| 1M LiPF₆ in EMC | Li⁺ | 0.157 | 1.58 | |

| PF₆⁻ | 0.291 | [14] |

Note: Simulated diffusion coefficients are often underestimated compared to experimental values, though relative trends are generally captured.[15]

Visualizing Molecular Interactions and Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows in the MD simulation of LiPF₆ in carbonate electrolytes.

Caption: MD Simulation Workflow for Battery Electrolytes

Caption: Li+ Solvation Shell in a Mixed Carbonate Electrolyte

References

- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 2. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]

- 3. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 4. Quantum chemistry and molecular dynamics simulation study of dimethyl carbonate: ethylene carbonate electrolytes doped with LiPF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural, Mechanical, and Dynamical Properties of Amorphous Li2CO3 from Molecular Dynamics Simulations [mdpi.com]

- 13. arxiv.org [arxiv.org]

- 14. Enhanced Ion Solvation and Conductivity in Lithium-Ion Electrolytes via Tailored EMC-TMS Solvent Mixtures: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Unraveling the Decomposition of LiPF6: A Theoretical and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium hexafluorophosphate (B91526) (LiPF6) is a critical component in the electrolytes of commercial lithium-ion batteries. However, its inherent instability and tendency to decompose under various conditions present a significant challenge to battery performance, lifespan, and safety. Understanding the complex decomposition pathways of LiPF6 is paramount for the development of more robust and reliable energy storage solutions. This technical guide provides a comprehensive overview of the theoretical and experimental studies on LiPF6 decomposition, focusing on the core chemical reactions, influencing factors, and analytical methodologies.

Core Decomposition Pathways of LiPF6

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated several key pathways through which LiPF6 decomposes. These can be broadly categorized into thermal decomposition, hydrolysis, and reactions with electrolyte components.

Thermal Decomposition

The primary thermal decomposition route of LiPF6 involves an equilibrium reaction that yields solid lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5) gas.[1] This reaction is a critical initiation step for subsequent, more complex decomposition reactions.

Hydrolysis

In the presence of even trace amounts of water, LiPF6 undergoes hydrolysis, a process that is significantly influenced by the solvation environment.[2][3] While PF6- is relatively stable in pure water, in the electrolyte, its susceptibility to hydrolysis increases.[2] The hydrolysis mechanism is complex and proceeds through the reaction of PF5 with water, leading to the formation of highly corrosive hydrofluoric acid (HF) and other phosphorus oxyfluoride species.[4][5] Theoretical calculations have shown that the direct hydrolysis of PF5 by H2O is thermodynamically unfavorable and involves high energy barriers (ΔG‡ > 1.00 eV).[4][6]

Reaction with Carbonate Species

A significant decomposition pathway, particularly under normal battery cycling conditions, involves the reaction of LiPF6 and its decomposition products with inorganic carbonates, such as lithium carbonate (Li2CO3), which are often present in the solid electrolyte interphase (SEI).[4][7] DFT simulations have revealed that PF5 reacts vigorously with Li2CO3 in a multi-step process that ultimately forms phosphorus oxyfluoride (POF3), lithium fluoride (LiF), and carbon dioxide (CO2).[6][8] This pathway is considered a major route for POF3 formation, even in the absence of water.[4][7]

Quantitative Data from Theoretical Studies

The following table summarizes key quantitative data, such as activation energies (ΔG‡), obtained from theoretical studies on LiPF6 decomposition pathways. This data is crucial for understanding the kinetics and feasibility of the different decomposition reactions.

| Reaction Pathway | Reactants | Products | Activation Energy (ΔG‡) | Reference |

| Reaction with Carbonate | PF5 + Li2CO3 | [PF5·Li2CO3] (adduct) | 0.04 eV | [8] |

| Adduct Dissociation | [PF5·Li2CO3] | LiPOF4 + LiF + CO2 | 0.19 eV | [8] |

| POF3 Formation | LiPOF4 | POF3 + LiF | 0.63 eV | [8] |

| Hydrolysis | PF5 + H2O | POF3 + 2HF | > 1.00 eV | [4][6] |

Experimental Protocols for Decomposition Analysis

A variety of analytical techniques are employed to experimentally investigate the decomposition of LiPF6 and identify the resulting products. Detailed methodologies for these key experiments are outlined below.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique is used to study the thermal stability of LiPF6 and identify the gaseous decomposition products.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.[1][9]

-

Sample Preparation: A small amount of LiPF6 salt is placed in an alumina (B75360) crucible.[9]

-

Experimental Conditions:

-

Data Analysis: The mass loss of the sample as a function of temperature is recorded by the TGA. The FTIR spectra are used to identify the gaseous products by comparing their characteristic absorption bands with known spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the various phosphorus- and fluorine-containing species produced during LiPF6 decomposition in the electrolyte solution.[10][11]

-

Instrumentation: A high-resolution NMR spectrometer equipped with probes for ¹⁹F and ³¹P nuclei.

-

Sample Preparation: The electrolyte sample is typically diluted in a deuterated solvent suitable for NMR analysis. For studying hydrolysis, a known amount of water can be added to the electrolyte.[11]

-

Experimental Procedure:

-

Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with those of known standards or literature data to identify the decomposition products.[12] Quantitative analysis can be performed by integrating the signal intensities.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile and semi-volatile organic decomposition products in the electrolyte.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2][13]

-

Sample Preparation:

-

The electrolyte sample is diluted with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[14][15]

-

Crucially, the non-volatile LiPF6 salt must be removed before injection into the GC to prevent instrument damage. This is typically achieved by precipitation and centrifugation.[16]

-

-

GC-MS Conditions:

-

A capillary column with a suitable stationary phase (e.g., SPB®-624) is used for separation.[2]

-

The oven temperature is programmed to ramp over a specific range to elute the compounds of interest.

-

The mass spectrometer is operated in electron impact (EI) mode to generate mass spectra of the separated components.[14]

-

-

Data Analysis: The retention times of the peaks in the chromatogram are used for initial identification, which is then confirmed by comparing the mass spectra with a spectral library.[15]

This guide provides a foundational understanding of the theoretical and experimental aspects of LiPF6 decomposition. Further research is ongoing to fully elucidate the intricate network of reactions and to develop effective strategies, such as electrolyte additives and surface coatings, to mitigate decomposition and enhance the performance and safety of lithium-ion batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]

- 3. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 7. Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases [escholarship.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. jasco.com.br [jasco.com.br]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. eag.com [eag.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Genesis of a Non-Coordinating Workhorse: Early Research and Discovery of Hexafluorophosphate Salts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexafluorophosphate (B91526) anion ([PF₆]⁻) is a cornerstone of modern chemistry, prized for its non-coordinating nature, stability, and the unique properties it imparts to its salts. Its applications are vast, ranging from electrolytes in lithium-ion batteries to catalysts in organic synthesis and as counterions in novel drug development. This in-depth guide delves into the seminal early research that led to the discovery and characterization of hexafluorophosphate salts, providing a foundational understanding for professionals in the field.

From Obscurity to a Foundational Anion: A Historical Perspective

While the broader field of organophosphorus fluorine chemistry saw developments in the early 20th century, the specific isolation and characterization of the inorganic hexafluorophosphate anion emerged later. Initial explorations into phosphorus-fluorine compounds were often fraught with the challenges of handling highly reactive and toxic materials.

A pivotal moment in the history of hexafluorophosphate salts came in 1950 with the publication of a detailed and reliable synthetic methodology in the esteemed journal Inorganic Syntheses. This work by Woyski, Shenk, and Pellon provided the scientific community with the first widely accessible and reproducible methods for preparing key hexafluorophosphate salts, namely those of sodium, ammonium (B1175870), and potassium.[1][2][3] This publication marked a significant step in making these important compounds readily available for further research and development.

The general synthetic approach outlined involves the reaction of phosphorus pentachloride with a corresponding alkali or ammonium halide in the presence of anhydrous hydrofluoric acid.[2] This method laid the groundwork for the production of a wide array of hexafluorophosphate salts.

Core Synthetic Pathways

The early research established a fundamental reaction pathway for the synthesis of hexafluorophosphate salts. The logical flow of this process is depicted below.

References

A Comprehensive Technical Guide to the Fundamental Electrochemical Properties of Lithium Hexafluorophosphate (LiPF6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluorophosphate (B91526) (LiPF6) is the most prevalent lithium salt utilized in commercial non-aqueous electrolytes for lithium-ion batteries. Its widespread adoption is attributed to a favorable combination of properties, including good ionic conductivity, a wide electrochemical stability window, and adequate solubility in the organic carbonate solvents typically employed in these systems. This technical guide provides an in-depth analysis of the core electrochemical properties of LiPF6, offering a valuable resource for researchers and professionals in the field of energy storage and materials science.

Ionic Conductivity

The ionic conductivity of the electrolyte is a critical factor governing the performance of a lithium-ion battery, directly impacting its power density and charging/discharging rates. The conductivity of LiPF6-based electrolytes is a function of several variables, most notably the salt concentration and the composition of the solvent mixture.

Data Presentation: Ionic Conductivity of LiPF6 in Carbonate Solvents

The following tables summarize the ionic conductivity of LiPF6 in commonly used ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) solvent mixtures at various concentrations and temperatures.

| Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) | Solvent (EC:DMC) |

| 0.75 | 25 | 6.8 | 1:1 (wt/wt) |

| 1.0 | 25 | ~11.0 | 1:1 (wt/wt) |

| 1.16 | 25 | Max. Conductivity | 1:1 (wt/wt) |

Table 1: Ionic Conductivity of LiPF6 in EC/DMC (1:1 wt/wt) at 25°C.[1]

| Temperature (°C) | Ionic Conductivity of 1M LiPF6 in EC:DMC (1:1 v/v) (mS/cm) |

| 0 | ~4.5 |

| 10 | ~6.5 |

| 20 | ~8.5 |

| 25 | ~9.5 |

| 30 | ~10.5 |

| 40 | ~12.5 |

| 50 | ~14.5 |

Table 2: Temperature-Dependent Ionic Conductivity of 1M LiPF6 in EC:DMC (1:1 v/v).[2]

Experimental Protocol: Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of a LiPF6-based electrolyte.

Materials and Equipment:

-

Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

-

Conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known geometry (area and distance between electrodes)

-

Temperature-controlled chamber or water bath

-

The LiPF6 electrolyte solution to be tested

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Cell Constant Determination:

-

Calibrate the conductivity cell using a standard solution of known conductivity (e.g., aqueous KCl solutions of various concentrations).

-

Measure the impedance of the standard solution and calculate the cell constant (L/A, where L is the distance between the electrodes and A is the electrode area).

-

-

Electrolyte Sample Preparation:

-

Inside an inert atmosphere glovebox, fill the conductivity cell with the LiPF6 electrolyte to be tested. Ensure there are no air bubbles between the electrodes.

-

Seal the cell to prevent atmospheric contamination.

-

-

Electrochemical Impedance Spectroscopy (EIS) Measurement:

-

Place the sealed conductivity cell in a temperature-controlled chamber and allow it to thermally equilibrate at the desired temperature.

-

Connect the conductivity cell to the potentiostat.

-

Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').

-

Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) = Cell Constant / Rb

-

-

Temperature Dependence:

-

Repeat the EIS measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

-

Electrochemical Stability Window (ESW)

The electrochemical stability window defines the potential range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide ESW is crucial for the development of high-voltage lithium-ion batteries.

Data Presentation: Electrochemical Stability Window of LiPF6 Electrolytes

| Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Total Window (V) | Electrolyte Composition |

| ~4.7 | ~0.1 | ~4.6 | 1M LiPF6 in EC:DMC (1:1) |

| >5.0 | Not specified | >5.0 | 1M LiPF6 in EC:DEC (1:2 v/v) with ethyl propionate (B1217596) additive |

| ~4.24 | Not specified | - | 1M LiPF6 in EC:DEC:EMC (1:1:1 wt%) |

Table 3: Electrochemical Stability Window of Various LiPF6-Based Electrolytes.[3]

Experimental Protocol: Determination of the Electrochemical Stability Window using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

Objective: To determine the anodic and cathodic stability limits of a LiPF6-based electrolyte.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)

-

Working electrode (e.g., platinum, glassy carbon, or stainless steel)

-

Reference electrode (e.g., lithium metal)

-

Counter electrode (e.g., lithium metal)

-

The LiPF6 electrolyte solution to be tested

-

Inert atmosphere glovebox for cell assembly

Procedure:

-

Cell Assembly:

-

Inside an inert atmosphere glovebox, assemble the three-electrode cell with the working, reference, and counter electrodes, separated by a porous separator soaked in the LiPF6 electrolyte.

-

-

Anodic Stability Measurement (Linear Sweep Voltammetry):

-

Connect the assembled cell to the potentiostat.

-

Perform a linear sweep voltammetry measurement by scanning the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

-

The anodic stability limit is defined as the potential at which a significant increase in the oxidation current is observed.

-

-

Cathodic Stability Measurement (Linear Sweep Voltammetry):

-

Using a freshly assembled cell, perform a linear sweep voltammetry measurement by scanning the potential of the working electrode from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li+) at a slow scan rate.

-

The cathodic stability limit is defined as the potential at which a significant increase in the reduction current is observed.

-

-

Cyclic Voltammetry (Optional):

-

A cyclic voltammogram can be run between the determined cathodic and anodic limits to confirm the stability window.

-

Thermal Stability

The thermal stability of the electrolyte is a critical safety parameter for lithium-ion batteries. The decomposition of LiPF6 and the electrolyte solvents at elevated temperatures can lead to the generation of flammable gases and an increase in internal cell pressure, potentially resulting in thermal runaway.

Data Presentation: Thermal Decomposition of LiPF6

| Condition | Onset Decomposition Temperature | Decomposition Products |

| Neat LiPF6 (dry, inert atmosphere) | ~107 °C | LiF, PF5 |

| Neat LiPF6 (with trace water) | Lowered onset temperature | POF3, HF |

| 1M LiPF6 in EC | Exothermic peak at 212°C | Various, including CO2, alkyl fluorides, and phosphorus compounds.[4] |

| 1M LiPF6 in DMC | Endothermic peaks at 68.5°C and 187°C | Various, including CO2, alkyl fluorides, and phosphorus compounds.[4] |

| 1M LiPF6 in EMC | Endothermic peaks at 191°C and 258°C | Various, including CO2, alkyl fluorides, and phosphorus compounds.[4] |

Table 4: Thermal Decomposition Characteristics of LiPF6 and its Electrolytes.[5]

Experimental Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability and decomposition behavior of a LiPF6-based electrolyte.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed DSC pans (e.g., stainless steel or gold-plated copper)

-

The LiPF6 electrolyte solution to be tested

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Sample Preparation:

-

Inside an inert atmosphere glovebox, accurately weigh a small amount of the electrolyte (e.g., 5-10 mg) into a DSC pan.

-

Hermetically seal the pan to prevent solvent evaporation and atmospheric contamination during the measurement.

-

-

DSC Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C) under an inert gas flow (e.g., argon or nitrogen).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Exothermic peaks indicate decomposition reactions. The onset temperature of the first major exothermic peak is often considered the thermal decomposition temperature of the electrolyte.

-

The area under the exothermic peaks can be integrated to quantify the heat of decomposition.

-

Endothermic peaks may correspond to solvent boiling or other phase transitions.

-

LiPF6 Decomposition and Hydrolysis Pathways

The instability of LiPF6, particularly in the presence of trace amounts of water and at elevated temperatures, leads to a series of decomposition and hydrolysis reactions. These reactions can significantly impact the performance and safety of lithium-ion batteries.

LiPF6 Thermal Decomposition Pathway

The primary thermal decomposition of LiPF6 involves an equilibrium reaction that produces lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5). The gaseous PF5 is a strong Lewis acid that can catalyze the decomposition of the carbonate solvents.

Caption: LiPF6 thermal decomposition pathway.

LiPF6 Hydrolysis Pathway

In the presence of water, LiPF6 undergoes hydrolysis, leading to the formation of hydrofluoric acid (HF) and other phosphorus-containing species. HF is highly corrosive and can attack both the cathode and anode materials, leading to capacity fade and impedance growth.

Caption: LiPF6 hydrolysis pathway.

Conclusion

This technical guide has provided a detailed overview of the fundamental electrochemical properties of LiPF6, a cornerstone component of modern lithium-ion battery electrolytes. The data and experimental protocols presented herein offer a valuable resource for researchers and professionals working to advance energy storage technologies. A thorough understanding of the ionic conductivity, electrochemical stability, thermal stability, and decomposition pathways of LiPF6 is essential for the development of safer, longer-lasting, and higher-performance lithium-ion batteries.

References

- 1. Ionic association analysis of LiTDI, LiFSI and LiPF6 in EC/DMC for better Li-ion battery performances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal stability of LiPF6/EC + DMC + EMC electrolyte for lithium ion batteries [research.cec.sc.edu]

- 5. digital.library.unt.edu [digital.library.unt.edu]

LiPF6 phase diagram and thermodynamic properties

An In-depth Technical Guide to the Phase Diagram and Thermodynamic Properties of Lithium Hexafluorophosphate (B91526) (LiPF₆)

Introduction

Lithium hexafluorophosphate (LiPF₆) is an inorganic compound that holds a critical position as the most common electrolyte salt in commercial lithium-ion batteries. Its widespread adoption is due to a favorable combination of properties, including good ionic conductivity, a wide electrochemical stability window, and the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. However, the thermal and chemical instability of LiPF₆ presents significant challenges to the safety, lifespan, and performance of lithium-ion batteries, particularly at elevated temperatures. A thorough understanding of its phase diagram and thermodynamic properties is therefore essential for researchers, scientists, and professionals involved in battery development and safety engineering. This guide provides a comprehensive overview of the core thermodynamic characteristics of LiPF₆, its phase behavior, decomposition mechanisms, and the experimental protocols used for its characterization.

Phase Diagram and Phase Transitions

The phase behavior of pure, solid LiPF₆ is relatively straightforward under anhydrous conditions. However, its interaction with solvents, which is critical for its application in batteries, results in more complex phase diagrams.

Pure LiPF₆

In a confined volume and under inert atmosphere, solid LiPF₆ undergoes reversible melting at approximately 467 K (194 °C).[1] The decomposition of LiPF₆ into solid lithium fluoride (B91410) (LiF) and gaseous phosphorus pentafluoride (PF₅) begins around the melting point.[1] The pressure generated by the PF₅ gas influences the decomposition temperature profile, making it dependent on the sample volume and size.[1]

LiPF₆ in Solvents

The phase diagrams of LiPF₆ in various organic carbonate solvents, which are essential for electrolyte formulation, have been studied. These diagrams are critical for determining the operational temperature range of lithium-ion batteries, especially at low temperatures where salt precipitation can occur. For instance, phase diagrams have been investigated for LiPF₆ in solvents such as dimethyl carbonate (DMC), propylene (B89431) carbonate (PC), and mixtures like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).[2][3] The addition of LiPF₆ to these solvents typically depresses the freezing point, but also defines a liquidus line above which the system is a single liquid phase and below which solid salt or solvent can precipitate.[2][3]

Thermodynamic Properties

The thermodynamic properties of LiPF₆ are fundamental to understanding its stability and reactivity. Key parameters have been determined through various calorimetric techniques.

| Thermodynamic Property | Value | Conditions/Notes |

| Molar Mass | 151.905 g/mol | |

| Melting Point | ~467 K (194 °C) | Reversible melting in a confined volume.[1] |

| Heat of Melting (ΔH_m) | 2.0 ± 0.2 kJ/mol | Determined by Accelerating Rate Calorimetry (ARC).[1] |

| Standard Molar Heat Capacity (C_p⁰) | 152.2 ± 0.3 J/(K·mol) | At 298.15 K.[4][5] |

| Standard Molar Entropy (S⁰) | 155.3 ± 0.3 J/(K·mol) | At 298.15 K.[4][5] |

| Standard Enthalpy of Formation (ΔH_f⁰) | -2296 ± 3 kJ/mol | From elements in their standard state.[6] |

| Enthalpy of Decomposition (ΔH_d) | 84.27 ± 1.34 kJ/mol | For the reaction LiPF₆(s) → LiF(s) + PF₅(g).[6] |

| Heat of Decomposition (ΔU_r) | 60 ± 5 kJ/mol | At constant volume, determined by ARC.[1] |

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of LiPF₆ is a critical factor in battery safety, as it can initiate exothermic reactions leading to thermal runaway. The decomposition pathway is highly dependent on the presence of impurities, particularly water, and interactions with electrolyte solvents.

Decomposition of Pure LiPF₆

In a dry, inert atmosphere, pure LiPF₆ is thermally stable up to approximately 107 °C (380 K).[7][8][9][10] Above this temperature, it undergoes a simple dissociation into solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride (PF₅).[7][8][9][11]

Reaction: LiPF₆(s) ⇌ LiF(s) + PF₅(g)[10]

The forward reaction is endothermic.[1] The decomposition process can be observed as a single weight loss step in thermogravimetric analysis (TGA), with the remaining solid mass corresponding to LiF.[9]

Thermal Decomposition of Pure LiPF₆.

Influence of Water (Hydrolysis)

LiPF₆ is extremely sensitive to moisture. The presence of even trace amounts of water significantly lowers its decomposition temperature and alters the reaction pathway.[7][8][9] LiPF₆ reacts with water to produce phosphorus oxyfluoride (POF₃) and highly corrosive hydrofluoric acid (HF).[7][8][11][12]

Overall Reaction: LiPF₆ + H₂O → LiF + POF₃ + 2HF[7]

This hydrolysis process is detrimental to battery performance as HF can attack the cathode material and other cell components, leading to capacity fade and increased impedance.[12] The initial step is often considered to be the reaction of PF₅ (from LiPF₆ dissociation) with water.[10]

Reaction: PF₅ + H₂O → POF₃ + 2HF[10]

Hydrolysis Pathway of LiPF₆.

Decomposition in Carbonate Electrolytes

In the presence of organic carbonate solvents (e.g., EC, DMC, DEC), the thermal decomposition of LiPF₆ is significantly more complex. It involves a series of reactions including hydrolysis, transesterification, and polymerization, leading to a wide range of products.[13][14][15] The decomposition can be autocatalytic, where initial decomposition products accelerate further reactions.[13][14]

Key steps and products include:

-

Initial Dissociation: LiPF₆ ⇌ LiF + PF₅

-

PF₅-Solvent Interaction: The Lewis acid PF₅ reacts with carbonate solvents.

-

Hydrolysis: Trace water leads to HF and POF₃.

-

Autocatalysis: HF and other acidic species can catalyze the ring-opening polymerization of cyclic carbonates like EC.[13][14]

-

Product Formation: A variety of products are formed, including CO₂, alkyl fluorides (RF), ethers (R₂O), and various fluorophosphates and fluorophosphoric acids.[13][14]

Experimental Protocols

The characterization of LiPF₆'s thermal properties relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of LiPF₆ by measuring mass loss as a function of temperature.

-

Methodology:

-

Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.[9]

-

Instrumentation: A high-precision thermogravimetric analyzer is used. For analysis of evolved gases, the TGA is often coupled online to a Fourier Transform Infrared (FTIR) spectrometer or a mass spectrometer (MS).[7][9]

-

Experimental Conditions: A small, precisely weighed sample (typically 5-10 mg) of LiPF₆ is placed in an alumina (B75360) or platinum crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of a dry, inert carrier gas (e.g., argon or nitrogen).[7][9]

-

Data Analysis: The mass loss is plotted against temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The residual mass at the end of the experiment is compared to the theoretical mass of LiF to confirm the decomposition reaction.[9]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure heat flow associated with phase transitions (like melting) and chemical reactions (like decomposition) as a function of temperature.

-

Methodology:

-

Sample Preparation: Samples are hermetically sealed in pans inside an inert-atmosphere glovebox to prevent reaction with the environment and loss of volatile products.[9]

-

Instrumentation: A differential scanning calorimeter is used, which compares the heat flow to the sample and a reference pan.

-

Experimental Conditions: The sealed sample pan and an empty reference pan are heated at a controlled rate (e.g., 5-10 K/min).[15][16]

-

Data Analysis: The heat flow is plotted against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition reactions) are identified. The area under a peak is integrated to determine the enthalpy change (ΔH) of the transition or reaction.[15][16]

-

Workflow for Thermal Analysis of LiPF₆.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the gaseous products evolved during the thermal decomposition of LiPF₆.

-

Methodology:

-

Coupling: The FTIR spectrometer is coupled to the outlet of a TGA instrument via a heated transfer line and gas cell to prevent condensation of products.[9]

-

Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously swept into the FTIR gas cell. FTIR spectra are collected at regular intervals throughout the temperature ramp.[9]

-

Data Analysis: The acquired spectra are compared with reference spectra from libraries to identify the gaseous species (e.g., PF₅, POF₃, HF, CO₂). The intensity of characteristic absorption bands can be plotted against temperature to create evolution profiles for each gas.[7][9]

-

Conclusion

The thermodynamic properties and phase behavior of LiPF₆ are of paramount importance for the design and safety of lithium-ion batteries. While pure LiPF₆ exhibits predictable thermal decomposition into LiF and PF₅, its instability is greatly exacerbated by the presence of moisture and its complex interactions with organic carbonate solvents. These reactions, which generate corrosive species like HF and can lead to exothermic events, underscore the necessity for stringent moisture control during battery manufacturing and the development of more stable electrolyte formulations. The experimental techniques outlined in this guide, particularly coupled methods like TGA-FTIR, are indispensable tools for characterizing the stability of LiPF₆-based electrolytes and for developing safer, next-generation energy storage systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heat capacity and thermodynamic functions of LiPF6 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Stability of LiPF6 Salt and Li-ion Battery ElectrolytesContaining LiPF6 - UNT Digital Library [digital.library.unt.edu]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6 (Journal Article) | OSTI.GOV [osti.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]

- 14. Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries | Semantic Scholar [semanticscholar.org]

- 15. angelfire.com [angelfire.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Lewis Acidity of LiPF₆ Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the Lewis acidity of decomposition products arising from lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt in lithium-ion batteries. Understanding the nature and reactivity of these byproducts is crucial for improving battery performance, safety, and lifespan. This document details the decomposition pathways of LiPF₆, explores the Lewis acidic nature of its primary decomposition products, and provides experimental and computational methodologies for their characterization.

Introduction: The Instability of LiPF₆ and Its Consequences

Lithium hexafluorophosphate (LiPF₆) is widely used in commercial lithium-ion batteries due to its good ionic conductivity and electrochemical stability. However, LiPF₆ is thermally and hydrolytically unstable, undergoing decomposition that generates several reactive species. These decomposition products can react with electrolyte solvents, electrode materials, and the solid-electrolyte interphase (SEI), leading to capacity fade, increased impedance, and gas generation. A key characteristic of some of these decomposition products is their strong Lewis acidity, which plays a pivotal role in these detrimental side reactions.

Decomposition Pathways of LiPF₆

The decomposition of LiPF₆ is a complex process influenced by factors such as temperature, moisture content, and the presence of impurities. The primary decomposition equilibrium involves the dissociation of the PF₆⁻ anion into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅).

LiPF₆ ⇌ LiF + PF₅ [1]

PF₅ is a highly reactive and strong Lewis acid.[1] In the presence of even trace amounts of water, PF₅ readily hydrolyzes to form phosphoryl fluoride (POF₃) and hydrogen fluoride (HF).

PF₅ + H₂O → POF₃ + 2HF [1]

POF₃ itself is also a Lewis acid and can further react with water to produce fluorophosphoric acids. The presence of protic impurities can lead to the formation of organophosphates, which can autocatalytically decompose LiPF₆ and the carbonate solvents.[2]

Lewis Acidity of Decomposition Products

The primary Lewis acidic species generated from LiPF₆ decomposition are phosphorus pentafluoride (PF₅) and phosphoryl fluoride (POF₃).

Phosphorus Pentafluoride (PF₅)

PF₅ is a potent Lewis acid due to the electron-withdrawing nature of the five fluorine atoms, which creates a significant electron deficiency on the central phosphorus atom. This high electrophilicity makes PF₅ highly reactive towards Lewis bases, such as the carbonate solvents used in lithium-ion battery electrolytes.[1] The Lewis acidity of PF₅ is a key driver for the polymerization of electrolyte solvents and the degradation of the SEI layer.

Phosphoryl Fluoride (POF₃)

POF₃ is also a Lewis acid, although generally considered to be weaker than PF₅. Its Lewis acidity arises from the electron deficiency on the phosphorus atom. POF₃ can participate in autocatalytic decomposition cycles, further accelerating the degradation of the electrolyte.[1]

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of these species is essential for understanding their reactivity and impact on battery performance. The Gutmann-Beckett method is a widely used experimental technique for this purpose.[3][4] This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[3][4] The AN is a dimensionless number that provides a quantitative measure of Lewis acidity.

Table 1: Lewis Acidity of LiPF₆ Decomposition Products

| Decomposition Product | Formula | Role | Quantitative Lewis Acidity (AN) | Computational Lewis Acidity (FIA) |

| Phosphorus Pentafluoride | PF₅ | Strong Lewis Acid | Not Experimentally Determined | ~91.6 kcal mol⁻¹[5] |

| Phosphoryl Fluoride | POF₃ | Lewis Acid | Not Experimentally Determined | Not Readily Available |

Experimental Protocol: Gutmann-Beckett Method for Lewis Acidity Determination

The following provides a generalized protocol for determining the Lewis acidity of a substance using the Gutmann-Beckett method with ³¹P NMR spectroscopy. This protocol would need to be adapted for the safe handling of highly reactive gases like PF₅.

Materials and Equipment

-

Triethylphosphine oxide (Et₃PO) - Lewis base probe

-

Lewis acid to be tested

-

Anhydrous, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes and spectrometer capable of ³¹P NMR

-

Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive materials

Procedure

-

Preparation of the Probe Solution: In an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

-

Preparation of the Lewis Acid Solution: In a separate container within the inert atmosphere, prepare a solution of the Lewis acid to be tested in the same anhydrous solvent at a known concentration.

-

NMR Sample Preparation:

-

Transfer a known volume of the Et₃PO stock solution into an NMR tube.

-

Acquire a ³¹P NMR spectrum of the free Et₃PO solution. This will serve as the reference (δ_free).

-

To the same NMR tube, add a stoichiometric equivalent of the Lewis acid solution.

-

Gently mix the solution and allow it to equilibrate.

-

-

NMR Data Acquisition: Acquire a ³¹P NMR spectrum of the mixture. The chemical shift of the Et₃PO-Lewis acid adduct (δ_adduct) will be observed.

-

Calculation of Acceptor Number (AN): The Acceptor Number is calculated using the following formula: AN = 2.21 x (δ_adduct - δ_hexane) where δ_hexane is the chemical shift of Et₃PO in hexane (B92381) (a non-coordinating solvent), which is defined as 41.0 ppm.[3]

Computational Approaches to Lewis Acidity

Given the experimental challenges in determining the Lewis acidity of highly reactive species, computational methods provide a valuable alternative. Density Functional Theory (DFT) calculations are commonly employed to determine the Fluoride Ion Affinity (FIA), which is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. Higher FIA values correspond to stronger Lewis acidity. These computational approaches can provide insights into the electronic structure and reactivity of LiPF₆ decomposition products.[6]

Conclusion

The decomposition of LiPF₆ in lithium-ion batteries generates strong Lewis acids, primarily PF₅ and to a lesser extent POF₃. These species are highly reactive and play a central role in the degradation of battery components. While direct experimental quantification of their Lewis acidity via methods like the Gutmann-Beckett technique is challenging, computational studies provide valuable estimates of their reactivity. A thorough understanding of the Lewis acidity of these decomposition products is paramount for the rational design of more stable electrolytes and the development of strategies to mitigate their detrimental effects, ultimately leading to safer and longer-lasting lithium-ion batteries.

References

Methodological & Application

Application Notes and Protocols for Anhydrous Handling and Storage of Lithium Hexafluorophosphate (LiPF₆)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluorophosphate (B91526) (LiPF₆) is the most prevalent lithium salt used as an electrolyte in commercial and research-grade lithium-ion batteries. Its widespread use is attributed to a favorable combination of properties including high ionic conductivity in organic solvents, a wide electrochemical stability window, and its ability to facilitate the formation of a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1][2] However, LiPF₆ is extremely sensitive to moisture and thermally unstable, necessitating strict anhydrous handling and storage protocols to prevent degradation and ensure experimental reproducibility and safety.[1][3]

This document provides detailed protocols for the safe handling and storage of LiPF₆ in a laboratory setting. It outlines procedures for maintaining an inert atmosphere, quantifying moisture content, and preparing electrolyte solutions, and summarizes key quantitative data regarding its stability and purity.

Safety Precautions

LiPF₆ and its decomposition products are hazardous. All handling must be performed in a controlled environment by trained personnel.

-

Toxicity and Hazards: LiPF₆ is toxic if swallowed and causes severe skin burns and eye damage.[4][5] Upon contact with moisture, it hydrolyzes to form highly corrosive and toxic hydrogen fluoride (B91410) (HF) gas.[3][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or rubber), a full laboratory coat, and chemical safety goggles or a face shield when handling LiPF₆.[4][7]

-

Handling Environment: All manipulations of solid LiPF₆ and its solutions must be conducted inside an inert atmosphere glovebox with oxygen and moisture levels maintained below 1.0 ppm.[8] A fume hood should be used if a glovebox is not available, though this is strongly discouraged for handling the anhydrous salt.[7]

-

Spill and Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] In case of inhalation, move to fresh air.[9] Spills should be carefully cleaned up using a HEPA-filtered vacuum to avoid raising dust, and the waste disposed of according to local regulations.[10]

Quantitative Data Summary

The stability and purity of LiPF₆ are critical for its performance. The following tables summarize key quantitative data.

Table 1: Thermal Stability of LiPF₆

| Condition | Onset Decomposition Temperature | Decomposition Products | Reference(s) |

| Dry Inert Atmosphere (<10 ppm H₂O) | ~107 °C | LiF, PF₅ | [3][11] |

| In the presence of 300 ppm H₂O | Decomposition onset is lowered | LiF, POF₃, HF | [3][11] |

| In sealed containers at 85°C (in EC/DMC/EMC) | Stable for 300-420 hours | No significant new products | [3] |

| In contact with water (hydrolysis) | Can occur near 70 °C | LiF, HF, H₃PO₄ | [6] |

Table 2: Purity and Impurity Specifications for Battery-Grade LiPF₆

| Parameter | Specification | Reference(s) |

| Purity | ≥99.9% | [1] |

| Moisture (H₂O) | ≤20 ppm | [2] |

| Free Acid (as HF) | ≤100 ppm | [2] |

| Insoluble Substances | ≤0.1% | [2] |

| Metal Impurities (e.g., Fe, Cu, Al, Na) | ≤5 ppm each | [2] |

Experimental Protocols

Protocol for Glovebox Operation and Maintenance

A glovebox is essential for creating the required inert and anhydrous environment for handling LiPF₆.[8]

Objective: To maintain an argon or nitrogen atmosphere with O₂ and H₂O levels below 1.0 ppm.

Materials:

-

Inert gas glovebox with integrated O₂ and H₂O sensors and a purification system.

-

Vacuum pump for antechamber cycling.

-

Anhydrous solvents (e.g., diethyl ether) for cleaning.

-

Lint-free wipes.

Procedure:

-

System Check: Before starting, verify that the glovebox pressure is stable and within the manufacturer's recommended range. Check that O₂ and H₂O levels are below 1.0 ppm.

-

Material Transfer: Introduce all materials, including LiPF₆ containers, solvents, glassware, and tools, into the glovebox via the antechamber. Cycle the antechamber with vacuum and inert gas backfill at least three times to remove atmospheric contaminants. For volatile solvents, a slow purge with inert gas is recommended instead of a deep vacuum.

-

Glovebox Maintenance: Regularly regenerate the glovebox purifier according to the manufacturer's instructions. Keep the interior of the glovebox clean by wiping surfaces with lint-free cloths lightly dampened with an anhydrous solvent.

-

Monitoring: Continuously monitor the O₂ and H₂O levels. If levels rise, pause work and allow the purifier to bring the atmosphere back within specification.

Protocol for Preparation of LiPF₆ Electrolyte Solution

Objective: To prepare a 1 M LiPF₆ solution in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) with minimal exposure to contaminants.

Materials:

-

Battery-grade LiPF₆ powder.

-

Anhydrous battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC).

-

Anhydrous volumetric flasks and magnetic stir bars.

-

A magnetic stir plate.

-

An analytical balance inside the glovebox.

Procedure:

-

Preparation: Ensure all glassware is rigorously dried in a vacuum oven at >120 °C overnight and then transferred into the glovebox while still warm. Allow all items, including the sealed LiPF₆ container, to equilibrate to the glovebox atmosphere temperature.

-

Solvent Preparation: In a volumetric flask, prepare the required volume of the 1:1 EC:DMC solvent mixture.

-

Weighing LiPF₆: On the analytical balance inside the glovebox, carefully weigh the required mass of LiPF₆ to achieve a 1 M concentration. LiPF₆ is a fine powder; handle it gently to avoid creating dust.

-

Dissolution: Add a magnetic stir bar to the volumetric flask containing the solvent. Slowly add the weighed LiPF₆ powder to the solvent while stirring. The dissolution can be exothermic, so add the salt in portions if preparing a large volume.[12]

-

Finalization: Continue stirring until all the LiPF₆ has completely dissolved. The resulting solution should be clear and colorless.

-

Storage: Transfer the prepared electrolyte into a designated storage container, such as a polypropylene (B1209903) or aluminum bottle.[13] Do not store LiPF₆-based electrolytes in glass containers for long periods, as any trace HF generated can etch the glass.[13] Label the bottle clearly with the composition and date of preparation.

Protocol for Moisture Content Determination (Karl Fischer Titration)

Objective: To quantify the water content in a LiPF₆ electrolyte solution using coulometric Karl Fischer (KF) titration.[14]

Materials:

-

Coulometric Karl Fischer titrator.

-

Anhydrous KF reagents (anolyte and catholyte).

-

Gas-tight syringes and needles.

-

The LiPF₆ electrolyte sample.

Procedure:

-

Titrator Setup: Set up the KF titrator according to the manufacturer's instructions, ensuring the titration cell is dry and conditioned. This is typically done by running the titrator until a stable, low drift rate is achieved.

-

Sample Extraction: Inside the glovebox, use a clean, dry, gas-tight syringe to draw a precise volume (e.g., 1 mL) of the electrolyte sample.

-

Injection: Quickly remove the syringe from the glovebox and immediately inject the sample into the KF titration cell through the septum. Ensure the needle tip is submerged in the anolyte.

-

Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms of water.

-

Calculation: Calculate the water content in parts per million (ppm) using the mass of water detected, the volume of the sample injected, and the density of the electrolyte.

-

ppm = (mass of H₂O in µg) / (volume of sample in mL * density of sample in g/mL)

-

-

Replicates: Perform at least three measurements to ensure the accuracy and reproducibility of the results.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes for handling LiPF₆ and its chemical behavior.

References

- 1. powdernano.com [powdernano.com]

- 2. chemategroup.com [chemategroup.com]

- 3. researchgate.net [researchgate.net]

- 4. prochemonline.com [prochemonline.com]

- 5. fishersci.com [fishersci.com]

- 6. Lithium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. purdue.edu [purdue.edu]

- 8. eszoneo.com [eszoneo.com]

- 9. enersys.com [enersys.com]

- 10. ltschem.com [ltschem.com]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. EP0643433A1 - Simplified preparation of LiPF6 based electrolyte for non-aqueous batteries - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulation of LiPF6-Based Electrolytes for High-Voltage Lithium-Ion Batteries

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of high-energy-density lithium-ion batteries is intrinsically linked to the development of electrolytes capable of withstanding high-voltage operation, typically above 4.5V versus Li/Li+. While Lithium Hexafluorophosphate (B91526) (LiPF6) dissolved in a blend of organic carbonate solvents remains the industry standard due to its balanced properties, its application at high voltages is hampered by significant challenges.[1][2] These include severe electrolyte decomposition, which leads to the formation of a thick and non-uniform solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), increased interfacial resistance, and transition metal dissolution from the cathode.[3][4]

These application notes provide a comprehensive overview of strategies to formulate stable LiPF6-based electrolytes for high-voltage applications. We will delve into the role of various additives, the effect of salt concentration, and the use of alternative solvents. Detailed experimental protocols for the preparation and electrochemical characterization of these electrolytes are also provided to guide researchers in their pursuit of next-generation high-voltage lithium-ion batteries.

Strategies for High-Voltage Electrolyte Formulation

The primary strategies to enhance the high-voltage stability of LiPF6-based electrolytes revolve around three key areas: the incorporation of functional additives, the optimization of the lithium salt concentration, and the introduction of novel, more oxidatively stable solvent molecules.

Functional Additives

Additives are introduced in small quantities (typically < 5 wt.%) to the electrolyte to form a stable and protective interface on the cathode surface, thus preventing the continuous decomposition of the bulk electrolyte.[4] These additives often have a higher highest occupied molecular orbital (HOMO) energy level than the solvent molecules, allowing them to be preferentially oxidized on the cathode surface to form a robust CEI.[4]

Common classes of additives include:

-

Film-Forming Additives: These are the most common type of additives. They decompose on the electrode surfaces to form a protective layer. Examples include Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalato)borate (LiBOB).[5] FEC is known to form a stable CEI that suppresses electrolyte decomposition.[5]

-

HF Scavengers: LiPF6 is prone to hydrolysis, which produces hydrofluoric acid (HF), a highly corrosive species that attacks the cathode material.[3] Additives like Lithium Difluorophosphate (LiDFP) can act as HF scavengers.[6]

-

Anion Receptors: These additives stabilize the PF6- anion, preventing its decomposition.

Concentrated Electrolytes